molecular formula C19H18N6O B11235585 N~4~-(3-methoxyphenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-methoxyphenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11235585
M. Wt: 346.4 g/mol
InChI Key: UEWJUSPIKSQTJH-UHFFFAOYSA-N
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Description

N4-(3-METHOXYPHENYL)-N6-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-METHOXYPHENYL)-N6-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 3-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole intermediate. This intermediate is then reacted with a suitable pyrimidine derivative under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N4-(3-METHOXYPHENYL)-N6-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of reduced pyrazolo[3,4-d]pyrimidine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N4-(3-METHOXYPHENYL)-N6-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting specific protein kinases, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these kinases, it prevents their phosphorylation activity, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(3-METHOXYPHENYL)-N6-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity towards certain protein kinases. This makes it a valuable compound for targeted cancer therapy research.

Properties

Molecular Formula

C19H18N6O

Molecular Weight

346.4 g/mol

IUPAC Name

4-N-(3-methoxyphenyl)-6-N-methyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C19H18N6O/c1-20-19-23-17(22-13-7-6-10-15(11-13)26-2)16-12-21-25(18(16)24-19)14-8-4-3-5-9-14/h3-12H,1-2H3,(H2,20,22,23,24)

InChI Key

UEWJUSPIKSQTJH-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)OC

Origin of Product

United States

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